ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound known for its unique structure and properties. This compound features a hydrazinylidene group attached to a phenyl ring, which is further substituted with chloro and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazonoacetate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)benzaldehyde under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, contributing to its unique pharmacological properties .
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate can be compared with similar compounds such as:
Ethyl (2Z)-chloro [(4-methoxyphenyl)hydrazono]acetate: This compound has a methoxy group instead of the trifluoromethyl group, leading to different chemical and biological properties.
Ethyl (2Z)-2-(2-chloro-4,5-difluorobenzoyl)-3-ethoxy-2-propenoate: This compound features a difluorobenzoyl group, which imparts distinct reactivity and applications.
Biological Activity
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9Cl2F3N2O2, with a molecular weight of approximately 329.1 g/mol. The compound features a chloroacetate group and a hydrazone linkage, which are crucial for its biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
- Interaction with Receptors : It has shown potential binding affinity with several biological targets.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential antimicrobial activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related hydrazone derivatives showed effectiveness against multiple bacterial strains, highlighting their potential in treating infections.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in drug formulation underlines its significance in pharmaceutical research and development .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | C12H13ClN2O3 | Studied for anti-inflammatory properties |
Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetate | C12H10ClF3N2O | Potential anticancer activity |
Ethyl 3-(trifluoromethyl)phenylhydrazonoacetate | C12H10F3N3O | Evaluated for antimicrobial effects |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including those related to this compound, demonstrated significant bactericidal activity and antibiofilm potential against persistent infections .
- Pharmaceutical Intermediate : As an intermediate in the synthesis of Apixaban, this compound plays a critical role in the pharmaceutical industry, emphasizing its importance in drug formulation processes .
- Toxicity Studies : Research has shown that derivatives exhibit low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C11H9Cl2F3N2O2 |
---|---|
Molecular Weight |
329.10 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9- |
InChI Key |
MCIFKBFKKIRXKP-NVMNQCDNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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